molecular formula C15H17N B14318437 4-(Phenylmethyl)benzeneethanamine CAS No. 108714-30-3

4-(Phenylmethyl)benzeneethanamine

Cat. No.: B14318437
CAS No.: 108714-30-3
M. Wt: 211.30 g/mol
InChI Key: XHDHLKZCOPJXJZ-UHFFFAOYSA-N
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Description

4-(Phenylmethyl)benzeneethanamine, also known as 4-(Phenylmethyl)phenethylamine, is an organic compound with the molecular formula C16H17N. It is a derivative of phenethylamine, characterized by the presence of a phenylmethyl group attached to the benzene ring. This compound is of interest due to its structural similarity to various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylmethyl)benzeneethanamine typically involves the following steps:

    Benzylation of Benzeneethanamine: The initial step involves the benzylation of benzeneethanamine using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylmethyl)benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzophenone derivatives or benzoic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(Phenylmethyl)benzeneethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenylmethyl)benzeneethanamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure without the phenylmethyl group.

    Benzeneethanamine: Lacks the additional phenylmethyl group.

    Benzenemethanamine: Similar structure but with different functional groups.

Uniqueness

4-(Phenylmethyl)benzeneethanamine is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.

Properties

CAS No.

108714-30-3

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-(4-benzylphenyl)ethanamine

InChI

InChI=1S/C15H17N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10-12,16H2

InChI Key

XHDHLKZCOPJXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)CCN

Origin of Product

United States

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